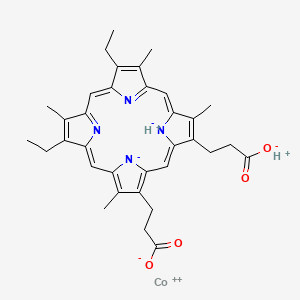
Cobalt mesoporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt mesoporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C34H36CoN4O4 and its molecular weight is 623.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Cobalt mesoporphyrins can be synthesized through various methods, including metal insertion into porphyrin precursors. For instance, cobalt(II) meso-porphyrin has been synthesized from 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) and characterized using techniques such as FT-IR, NMR spectroscopy, UV-visible spectroscopy, and cyclic voltammetry. The electrochemical behavior of these compounds is crucial for understanding their catalytic properties .
Catalytic Applications
1. Catalysis in Organic Reactions
Cobalt mesoporphyrins have been identified as effective catalysts in various organic reactions. A notable example is their use in the degradation of dyes such as methylene blue and crystal violet in the presence of hydrogen peroxide. The cobalt(II) complex demonstrated significant catalytic activity, facilitating the decolorization process effectively .
2. Oxidation Reactions
Recent studies have highlighted the role of cobalt(III) meso-porphyrins as active oxidants in oxidation reactions. These compounds can participate in electron transfer processes, making them valuable in synthetic organic chemistry .
Environmental Remediation
Cobalt mesoporphyrins are also being explored for their potential in environmental applications. Their ability to catalyze the degradation of organic pollutants, such as azo dyes, positions them as promising agents for wastewater treatment. The interaction between cobalt porphyrins and dye molecules leads to effective removal rates due to intermolecular hydrogen bonding interactions .
Biomedical Applications
1. Antimicrobial Activity
Cobalt mesoporphyrins exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth and may serve as a basis for novel therapeutic agents against resistant strains .
2. Photodynamic Therapy
The photophysical properties of cobalt mesoporphyrins allow them to be used in photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer therapy .
Case Study 1: Dye Degradation
A study investigated the catalytic efficiency of cobalt(II) meso-porphyrin in degrading methylene blue dye under various conditions. The results indicated a high removal efficiency of up to 44% within 240 minutes when using this catalyst alongside hydrogen peroxide .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of cobalt mesoporphyrins against various bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting their potential as alternative antimicrobial agents .
Propriétés
Numéro CAS |
21158-51-0 |
|---|---|
Formule moléculaire |
C34H36CoN4O4 |
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;cobalt(2+);hydron |
InChI |
InChI=1S/C34H38N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
GAOAFKCXYKOYCK-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Co+2] |
SMILES canonique |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Co+2] |
Synonymes |
Co mesoporphyrin cobalt mesoporphyrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















